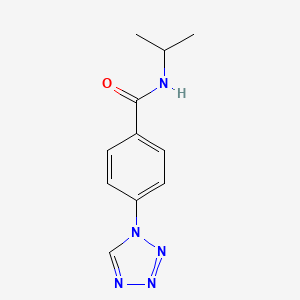
N-(propan-2-yl)-4-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(propan-2-yl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a tetrazole ring and an isopropyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate nitrile precursors with sodium azide under acidic conditions.
Attachment of the Benzamide Core: The tetrazole ring can be coupled with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Introduction of the Isopropyl Group: The final step involves the alkylation of the amide nitrogen with an isopropyl halide under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction of the benzamide core could yield amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, potentially forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Isopropyl ketone or carboxylic acid derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(propan-2-yl)-4-(1H-tetrazol-1-yl)benzamide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring might mimic carboxylate groups, allowing it to interact with metal ions or active sites in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-Tetrazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-(propan-2-yl)-4-(1H-tetrazol-1-yl)aniline: Similar structure but with an aniline group instead of a benzamide.
Uniqueness
N-(propan-2-yl)-4-(1H-tetrazol-1-yl)benzamide is unique due to the combination of the tetrazole ring, benzamide core, and isopropyl group, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H13N5O |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
N-propan-2-yl-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C11H13N5O/c1-8(2)13-11(17)9-3-5-10(6-4-9)16-7-12-14-15-16/h3-8H,1-2H3,(H,13,17) |
InChI-Schlüssel |
BAIGQXFXXOMOMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)N2C=NN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopentyl-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11303334.png)
![5-({[3-(diethylamino)propyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11303339.png)
![N-(3-fluorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11303340.png)

![13-(difluoromethyl)-11-methyl-4-[(2-methylphenoxy)methyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B11303349.png)
![N-(3-chlorophenyl)-2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11303357.png)
![N-cyclohexyl-N-methyl-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11303362.png)
![2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11303363.png)
![N-(5-fluoro-2-methylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11303370.png)
![N-{1-benzyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide](/img/structure/B11303371.png)
![N-(4-methoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11303378.png)
![7-(4-Hydroxyphenyl)-4-(3-methoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11303394.png)
![ethyl 4-({[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetyl}amino)benzoate](/img/structure/B11303397.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11303402.png)
